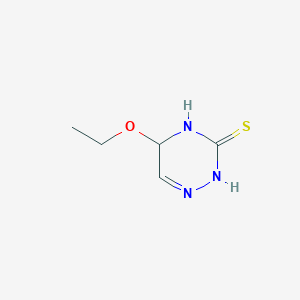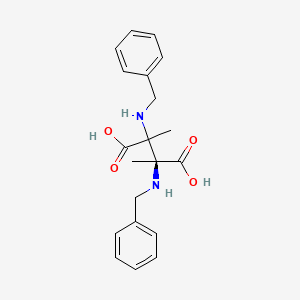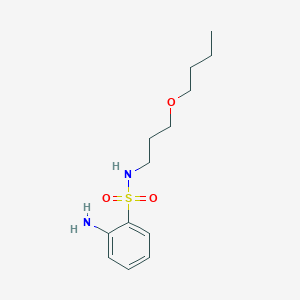
5-Ethoxy-4,5-dihydro-1,2,4-triazine-3(2H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-4,5-dihydro-1,2,4-triazine-3(2H)-thione is a heterocyclic compound containing nitrogen and sulfur atoms. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-4,5-dihydro-1,2,4-triazine-3(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of ethoxy-substituted hydrazine with carbon disulfide, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups onto the triazine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Ethoxy-4,5-dihydro-1,2,4-triazine-3(2H)-thione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
Biologically, compounds of this class may exhibit antimicrobial, antiviral, or anticancer activities. Research often focuses on understanding these activities and developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound may be explored for their potential as drugs or drug candidates. Studies may include pharmacokinetics, pharmacodynamics, and toxicity assessments.
Industry
Industrially, such compounds might be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Ethoxy-4,5-dihydro-1,2,4-triazine-3(2H)-thione would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-Dihydro-1,2,4-triazine-3-thione
- 5-Methoxy-4,5-dihydro-1,2,4-triazine-3(2H)-thione
- 5-Propoxy-4,5-dihydro-1,2,4-triazine-3(2H)-thione
Uniqueness
5-Ethoxy-4,5-dihydro-1,2,4-triazine-3(2H)-thione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
Eigenschaften
CAS-Nummer |
663923-50-0 |
|---|---|
Molekularformel |
C5H9N3OS |
Molekulargewicht |
159.21 g/mol |
IUPAC-Name |
5-ethoxy-4,5-dihydro-2H-1,2,4-triazine-3-thione |
InChI |
InChI=1S/C5H9N3OS/c1-2-9-4-3-6-8-5(10)7-4/h3-4H,2H2,1H3,(H2,7,8,10) |
InChI-Schlüssel |
ONPBMBQALGATMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1C=NNC(=S)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[1-(3-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12533303.png)
![1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine](/img/structure/B12533308.png)
![Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro-](/img/structure/B12533311.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B12533316.png)
![Pentanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methyl-,(2S)-](/img/structure/B12533340.png)


![3-{[1-(Hydroxymethyl)cyclohexyl]amino}propane-1-sulfonic acid](/img/structure/B12533351.png)

![2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12533358.png)
![5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide](/img/structure/B12533363.png)



